Cas no 112811-59-3 (Gatifloxacin)

Gatifloxacin is an advanced synthetic antibiotic of the fluoroquinolone class. It exhibits broad-spectrum antimicrobial activity against Gram-positive and certain Gram-negative bacteria. Gatifloxacin's efficacy is enhanced by its ability to inhibit bacterial DNA gyrase, leading to effective treatment of various infections, including respiratory tract infections and urinary tract infections.
Gatifloxacin structure
Gatifloxacin structure
商品名:Gatifloxacin
CAS番号:112811-59-3
MF:C19H22FN3O4
メガワット:375.3941
MDL:MFCD09838901
CID:62953
PubChem ID:5379

Gatifloxacin 化学的及び物理的性質

名前と識別子

    • 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
    • GATIFLOXACIN
    • 1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDRO-8-METHOXY-7-(3-METHYLPIPERAZIN-1-YL)-4-OXO-3-QUINOLINECARBOXYLIC ACID
    • 1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDROXY-8-METHOXY-7-(3-METHYL-1-PIPERAZINYL)-4-OXO-3-QUINOLINECARBOXYLIC ACID
    • 1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-(3-METHYL-PIPERAZIN-1-YL)-4-OXO-1,4-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID
    • AKOS NCG1-0010
    • TEQUIN
    • Gatifloxacin(AM-1155)
    • Gatifloxacin n-Hydrate
    • 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid)
    • 2H2O
    • AM 1155
    • AM-1155
    • BMS 206584-01
    • PD 135432
    • PD-135432
    • Zymar
    • CG5501
    • Gatiquin
    • BMS-206584
    • GASTRODINUM
    • Gatifloxacin API
    • Gatifloxacin 1.5H20
    • Gatiflo
    • Gatifloxacine
    • Gatispan
    • Zymaxid
    • Gatilox
    • Gaity
    • CG 5501
    • Gatifloxacin [USAN:INN]
    • gatifloxacin anhydrous
    • gatifloxacinum
    • gatifloxacino
    • 1-Cyclopropyl-1,4-dihydro-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
    • 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo
    • Gatifloxacin hydrate
    • 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-o
    • Gatifloxacin 100 microg/mL in Acetonitrile
    • Spectrum3_000999
    • C19H22FN3O4.1.5H2O
    • CS-1841
    • NS00004983
    • CAS-112811-59-3
    • BRD-A74980173-001-06-9
    • MLS006011836
    • HMS2093G06
    • BMS-20658401
    • SPECTRUM1504272
    • NSC 758701
    • Gatifloxacin Sesquihydrate,(S)
    • Spectrum2_000487
    • HMS3259P06
    • HMS3372J10
    • HMS3372J12
    • 1-cyclopropyl-6-fluoro-8-methoxy-7-
    • DB01044
    • Gatifloxacin, Antibiotic for Culture Media Use Only
    • 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
    • DTXSID5045704
    • FT-0631189
    • HMS3715N03
    • Kinome_3137
    • Pharmakon1600-01504272
    • Zymer (TN)
    • Spectrum4_001127
    • CHEMBL31
    • AB00171654_17
    • Gatifloxacin (sesquihydrate)
    • 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic a
    • 1-cyclopropyl-6-fluoro- 8-methoxy-7-(3-methylpiperazin-1-yl)- 4-oxo-quinoline-3-carboxylic acid
    • AM-1155 (*Sesquihydrate*)
    • MLS000759493
    • CCG-39529
    • Tox21_110984_1
    • HMS2090K10
    • D08011
    • KBioGR_001613
    • 81485Y3A9A
    • HMS1922J15
    • BCP13408
    • 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid
    • GATIFLOXACIN [WHO-DD]
    • UNII-81485Y3A9A
    • SR-01000610458-2
    • BMS-206584-01
    • SY070194
    • KBio3_001917
    • Spectrum_001909
    • C07661
    • KBio2_002442
    • SCHEMBL22591
    • NCGC00068236-05
    • HY-10581
    • BDBM50117914
    • Z1824566854
    • Bonoq
    • Spectrum5_001468
    • SR-01000610458-3
    • SMR000043336
    • s1340
    • AB00171654-13
    • NCGC00178525-01
    • 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
    • CG-5501
    • NC00702
    • AMY17781
    • BRD-A74980173-001-02-8
    • HB3263
    • NSC758701
    • FT-0626635
    • AKOS004119932
    • GATIFLOXACIN [MI]
    • NCGC00068236-06
    • AC-1944
    • 1-Cyclopropyl-6-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-3-quinolinecarboxylic acid
    • 112811-59-3
    • 160738-57-8
    • RKL10068
    • (+-)-1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
    • Gatifloxacin,(S)
    • Gatifloxacin (TN)
    • 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
    • NCGC00068236-08
    • GTPL10816
    • 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    • XUBOMFCQGDBHNK-UHFFFAOYSA-N
    • CHEBI:5280
    • KBioSS_002448
    • AKOS016340697
    • 3-Quinolinecarboxylic acid,1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-
    • EN300-19768783
    • BSPBio_002697
    • (3-methylpiperazin-1-yl)-4-oxo-1,4-
    • CPD000043336
    • NCGC00068236-02
    • NCGC00095126-02
    • NCGC00095126-01
    • NSC-758701
    • (+/-)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
    • GTFX
    • Tymer
    • Q2365016
    • SPBio_000353
    • Gatifloxcin
    • NCGC00068236-03
    • Gatifloxacin & Gamma Interferon
    • MFCD00895399
    • GATIFLOXACIN [INN]
    • 1-cyclopropyl-7-(3-methyl-1-piperazinyl)-6-fluoro-8-methoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • G-2380
    • AB00171654-14
    • SBI-0206764.P001
    • Tox21_110984
    • 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylicacid
    • KBio2_005010
    • Zymer
    • HMS2233D20
    • NCGC00068236-04
    • MLS000040259
    • DTXCID3025704
    • G0325
    • SR-01000610458
    • 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-
    • FT-0668952
    • Gatifloxacin (INN)
    • gatifloxin
    • 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    • AB00171654_16
    • Tequin in dextrose 5% in plastic container
    • A802657
    • KS-1066
    • KBio2_007578
    • NCGC00068236-07
    • PD135432
    • Gatiflo (TN)
    • S01AE06
    • ALBB-028535
    • 1-Cyclopropyl-6-fluoro-8-methoxy-7-((3RS)-3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid sesquihydrate
    • J01MA16
    • STK801620
    • DB-019145
    • Tequin (TN)
    • Gatifloxacin hydrate (JP17)
    • BBL010485
    • BRD-A74980173-001-11-9
    • Zymaxid (TN)
    • GATIFLOXACIN [USP-RS]
    • (+/-)-1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDRO-8-METHOXY-7-(3-METHYL-1-PIPERAZINYL)-4-OXO-3-QUINOLINECARBOXYLIC ACID, SESQUIHYDRATE
    • GATIFLOXACIN [VANDF]
    • GATIFLOXACIN [ORANGE BOOK]
    • Zymar (TN)
    • BRD-A74980173-213-01-1
    • GATIFLOXACIN (USP-RS)
    • 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(3RS)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid sesquihydrate
    • AM1155
    • GATIFLOXACIN HYDRATE [JAN]
    • Gatifloxacin
    • MDL: MFCD09838901
    • インチ: 1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)
    • InChIKey: XUBOMFCQGDBHNK-UHFFFAOYSA-N
    • ほほえんだ: FC1C([H])=C2C(C(C(=O)O[H])=C([H])N(C2=C(C=1N1C([H])([H])C([H])([H])N([H])C([H])(C([H])([H])[H])C1([H])[H])OC([H])([H])[H])C1([H])C([H])([H])C1([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 375.15900
  • どういたいしつりょう: 375.159
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 653
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 82.1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): -0.7

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.4±0.1 g/cm3
  • ゆうかいてん: 162°C
  • ふってん: 607.8±55.0°C at 760 mmHg
  • フラッシュポイント: 321.4±31.5 °C
  • 屈折率: 1.616
  • PSA: 83.80000
  • LogP: 2.37420
  • じょうきあつ: 0.0±1.8 mmHg at 25°C
  • ようかいせい: 水に溶ける

Gatifloxacin セキュリティ情報

Gatifloxacin 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Gatifloxacin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-19768783-100.0g
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
112811-59-3 95.0%
100.0g
$243.0 2025-02-19
Enamine
EN300-19768783-25.0g
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
112811-59-3 95.0%
25.0g
$93.0 2025-02-19
eNovation Chemicals LLC
D634858-25g
Gatifloxacin
112811-59-3 98%
25g
$310 2024-07-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12994-5mg
Gatifloxacin
112811-59-3 98%
5mg
¥466.00 2023-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1293-1 g
Gatifloxacin
112811-59-3 99.96%
1g
¥485.00 2022-02-28
OTAVAchemicals
3462665-250MG
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
112811-59-3 95%
250MG
$125 2023-07-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G46700-5g
Gatifloxacin
112811-59-3 98%
5g
¥107.0 2023-09-07
Enamine
EN300-19768783-0.05g
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
112811-59-3 95.0%
0.05g
$19.0 2025-02-19
Enamine
EN300-19768783-1.0g
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
112811-59-3 95.0%
1.0g
$19.0 2025-02-19
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
JG7315-5g
Gatifloxacin
112811-59-3 ≥98.5%
5g
¥180元 2023-09-15

Gatifloxacin サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:112811-59-3)Gatifloxacin
注文番号:sfd6160
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:34
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:112811-59-3)Gatifloxacin
注文番号:5872341
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:10
価格 ($):discuss personally

Gatifloxacin 関連文献

Gatifloxacinに関する追加情報

Gatifloxacin: A Comprehensive Overview

Gatifloxacin, also known by its CAS number 112811-59-3, is a fourth-generation fluoroquinolone antibiotic that has garnered significant attention in the medical and pharmaceutical communities. This compound is renowned for its broad-spectrum activity against various bacterial pathogens, making it a valuable tool in the treatment of infections caused by both Gram-positive and Gram-negative bacteria. The development of Gatifloxacin represents a significant advancement in antimicrobial therapy, particularly in addressing the growing challenge of antibiotic resistance.

The chemical structure of Gatifloxacin (CAS No. 112811-59-3) is characterized by a unique fluorinated bicyclic system, which contributes to its potent bactericidal activity. This structure allows the drug to effectively inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. Recent studies have highlighted the drug's ability to target resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing organisms, which are often challenging to treat with conventional antibiotics.

One of the most notable features of Gatifloxacin is its pharmacokinetic profile. The drug exhibits excellent bioavailability when administered orally, allowing for convenient dosing regimens. Additionally, its ability to penetrate various tissues and fluids, including lung tissue and prostate gland secretions, makes it particularly effective in treating infections in these areas. Clinical trials have demonstrated that Gatifloxacin achieves high concentrations in infected tissues, enhancing its efficacy against pathogens while minimizing systemic side effects.

Recent research has focused on optimizing the use of Gatifloxacin in combination therapies to combat multidrug-resistant infections. For instance, studies have explored the synergistic effects of combining Gatifloxacin with beta-lactam antibiotics or other quinolones to enhance bacterial eradication and reduce the likelihood of resistance development. These findings underscore the importance of rational drug use and combination therapy in the era of antimicrobial resistance.

Another area of interest is the safety profile of Gatifloxacin. While generally well-tolerated, the drug has been associated with rare but serious adverse effects, including tendinopathy and phototoxicity. Regulatory agencies have emphasized the need for cautious prescribing, particularly in high-risk populations such as elderly patients or those with pre-existing conditions. Ongoing studies aim to further elucidate the risk factors and mechanisms underlying these adverse events to improve patient safety.

The global market for fluoroquinolones continues to grow, driven by the increasing prevalence of antibiotic-resistant infections and the demand for effective therapeutic options. As a key player in this market, Gatifloxacin (CAS No. 112811-59-3) has established itself as a preferred choice for clinicians worldwide. Its versatility in treating a wide range of infections, from urinary tract infections to respiratory tract infections, contributes to its widespread use.

In conclusion, Gatifloxacin represents a significant advancement in antimicrobial therapy, offering potent activity against a broad spectrum of bacterial pathogens while maintaining favorable pharmacokinetic properties. As research continues to uncover new insights into its efficacy and safety, Gatifloxacin remains a cornerstone in the fight against antibiotic resistance. Its role as a fourth-generation fluoroquinolone underscores its importance in modern medicine and highlights the need for continued innovation in antibiotic development.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:112811-59-3)Gatifloxacin
A802657
清らかである:99%
はかる:100g
価格 ($):356.0
Shanghai Jinhuan Chemical CO., LTD.
(CAS:112811-59-3)Gatifloxacin
JH020
清らかである:98.00%
はかる:25kg
価格 ($):問い合わせ